QUISQUALIC ACID

Description

Historical Context of Discovery and Early Characterization

Quisqualic acid was first isolated from the seeds of the plants Quisqualis indica and Quisqualis chinensis. chemicalbook.comwikipedia.orgnih.govdoc-developpement-durable.orgdrugbank.com Traditionally, these seeds were used for their anthelmintic (anti-parasitic worm) properties. wikipedia.orgdoc-developpement-durable.org The initial scientific investigations into the active components of these seeds led to the identification and characterization of this unique amino acid. Early studies in the 1970s by researchers including Biscoe, Evans, and Headley, were pivotal in characterizing its potent excitatory effects on frog and rat spinal neurons. nih.gov

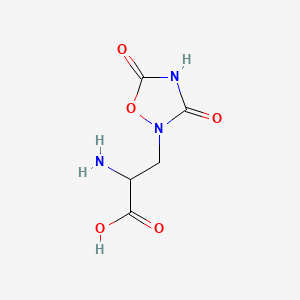

Further research by Takemoto and his colleagues in 1975 elucidated the chemical structure of this compound. nih.gov It was identified as an L-alpha-amino acid derivative containing a novel 1,2,4-oxadiazolidine-3,5-dione (B1296409) ring system. wikipedia.orgnih.gov This structural uniqueness contributes to its potent and somewhat non-selective action at glutamate (B1630785) receptors. Interestingly, commercially available this compound has sometimes been found to be contaminated with small amounts of glutamate and aspartate, which initially complicated the interpretation of some experimental results. doc-developpement-durable.org

Overview of this compound's Significance as a Research Probe in Neuroscience

This compound's primary significance in neuroscience stems from its role as a potent agonist at several subtypes of glutamate receptors. wikipedia.orgdrugbank.com Glutamate is the major excitatory neurotransmitter in the mammalian central nervous system, and its receptors are broadly classified into ionotropic and metabotropic receptors. This compound has been instrumental in characterizing these receptors due to its potent activity at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, kainate receptors, and group I metabotropic glutamate receptors (mGluRs). wikipedia.orgnih.gov

Its ability to potently activate these receptors leads to a massive influx of ions and neuronal depolarization, which, in high concentrations, results in excitotoxicity—neuronal damage and death. wikipedia.orgumich.edu This property has been widely exploited by neuroscientists to create specific, localized lesions in various brain regions, such as the striatum and hippocampus, in animal models. umich.edumedchemexpress.com These excitotoxic lesions serve as valuable models for studying the pathological processes of neurological conditions like spinal cord injury, stroke, and epilepsy. wikipedia.org

Furthermore, the application of this compound led to the discovery of a phenomenon known as the "Quis effect". wikipedia.org This refers to a long-lasting sensitization of neurons to depolarization by other excitatory amino acids following an initial application of this compound. wikipedia.orghellobio.comtocris.com This effect is thought to be mediated by its action on metabotropic glutamate receptors and has provided a valuable experimental paradigm for investigating the mechanisms of neuronal plasticity and sensitization. wikipedia.orgtocris.comnih.gov

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | (2S)-2-Amino-3-(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)propanoic acid | wikipedia.org |

| Molecular Formula | C₅H₇N₃O₅ | wikipedia.orgnih.gov |

| Molar Mass | 189.13 g/mol | nih.gov |

| CAS Number | 52809-07-1 | wikipedia.orgnih.govdcchemicals.com |

| Melting Point | 185-187 °C (decomposes) | chemicalbook.com |

| Solubility | Soluble in water and ethanol. Insoluble in organic solvents. | chemicalbook.com |

Table 2: Receptor Binding Profile of this compound

| Receptor Subtype | Affinity (Kᵢ) / Potency (EC₅₀) | Source(s) |

|---|---|---|

| Ionotropic Receptors | ||

| AMPA Receptor (GluA-A) | EC₅₀ = 170 nM | chemicalbook.comcaymanchem.com |

| Kainate Receptor (GRIK4) | Kᵢ = 6.43 nM | chemicalbook.comcaymanchem.com |

| Metabotropic Receptors (Group I) | ||

| mGluR1 | EC₅₀ = 10 nM - 45 nM; Kᵢ = 10 nM | chemicalbook.commedchemexpress.comdcchemicals.comcaymanchem.com |

| mGluR5 | EC₅₀ = 29 nM | chemicalbook.comcaymanchem.com |

| Metabotropic Receptors (Group II) | ||

| mGluR2 | EC₅₀ = 108 µM; Kᵢ = 113 µM | medchemexpress.com |

| mGluR3 | EC₅₀ = 40 nM | chemicalbook.comcaymanchem.com |

| Metabotropic Receptors (Group III) | ||

| mGluR4 | EC₅₀ = 593 µM; Kᵢ = 112 µM | medchemexpress.com |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O5/c6-2(3(9)10)1-8-4(11)7-5(12)13-8/h2H,1,6H2,(H,9,10)(H,7,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNFTDCKZKHJSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)N1C(=O)NC(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pharmacological Characterization and Receptor Interactions of Quisqualic Acid

Affinity and Efficacy at Ionotropic Glutamate (B1630785) Receptor Subtypes

Quisqualic acid is a powerful agonist for ionotropic glutamate receptors, which are directly linked to ion channels and mediate fast synaptic transmission. drugbank.com Its interactions are most notable with the AMPA and kainate receptor subtypes.

This compound is recognized as one of the most potent agonists for the AMPA receptor, a key player in fast excitatory neurotransmission in the central nervous system. wikipedia.orgwikipedia.org Historically, this receptor was even termed the "quisqualate receptor" due to the potent and selective action of this compound. wikipedia.org

This compound exhibits high affinity for AMPA receptors. nih.gov While it also interacts with other glutamate receptors, its potency at AMPA receptors is particularly noteworthy. wikipedia.org Studies have shown that this compound does not display selectivity for a single receptor subtype, binding with high affinity to AMPA, kainate, and metabotropic receptors. wikipedia.org The binding of this compound to the GluR2 subunit of the AMPA receptor has been shown to stabilize the ligand-binding core in a fully closed conformation, a characteristic shared with other full agonists like AMPA and glutamate. nih.gov

The interaction of this compound with AMPA receptors is complex and can be influenced by the specific subunit composition of the receptor. The binding mechanism of this compound to the GluR2 receptor is more similar to that of glutamate than to AMPA, highlighting it as a faithful analogue of the endogenous neurotransmitter. nih.gov A key determinant in the binding and subtype specificity of agonists like this compound appears to be a hydrophobic pocket near the gamma-substituent of the agonist molecule. nih.gov

Interactive Table: Binding Affinity of this compound at Glutamate Receptor Subtypes

| Receptor Subtype | Agonist | Ki (nM) | EC50 (nM) |

| mGluR1 | This compound | 10 | 45 |

| GluA1 (AMPA) | This compound | 170 | |

| mGluR5 | This compound | 29 | |

| mGluR3 | This compound | 40 | |

| GRIK4 (Kainate) | This compound | 6.43 | |

| Data sourced from multiple studies. medchemexpress.comcaymanchem.com |

As a full agonist, this compound's binding to the AMPA receptor triggers the opening of its associated ion channel. nih.gov This channel is primarily permeable to sodium (Na+) and potassium (K+) ions, and to a lesser extent, calcium (Ca2+) ions, depending on the subunit composition of the receptor. wikipedia.orgwikipedia.org The influx of these positive ions leads to the depolarization of the neuronal membrane, generating an excitatory postsynaptic potential (EPSP). wikipedia.org

When applied to embryonic chick motoneurons, this compound, along with AMPA and kainate, gates a channel with a primary conductance of approximately 20 pS. nih.gov The activation of AMPA receptors by this compound leads to a rapid influx of cations, which is a fundamental process in excitatory synaptic transmission. wikipedia.org Studies on cultured postnatal rat hippocampal neurons have shown that quisqualate induces a peak current that rapidly desensitizes. nih.gov This desensitization is a characteristic feature of AMPA receptor activation by this compound. nih.govnih.gov

This compound also functions as an agonist at kainate receptors, another subtype of ionotropic glutamate receptors. wikipedia.org While less understood than AMPA receptors, kainate receptors play a role in both presynaptic and postsynaptic signaling. wikipedia.org

While both AMPA and kainate receptors are activated by this compound, there are key pharmacological distinctions. In some preparations, like the vertebrate retina, the antagonist kynurenic acid can differentiate between the two, blocking kainate responses with minimal effect on quisqualate-induced responses at AMPA receptors. nih.gov This suggests that despite being activated by the same agonist, the receptors can have distinct pharmacological profiles.

Interestingly, studies on embryonic chick motoneurons suggest that AMPA, kainate, and quisqualate may act on a common receptor-channel complex. nih.gov When applied together, saturating concentrations of these agonists produce responses that are not simply additive, indicating a shared mechanism. nih.gov However, the efficacy of these agonists can differ. For instance, kainate has been shown to be the most efficacious agonist in this system, inducing a greater frequency of channel openings, despite having a shorter mean channel open time compared to AMPA and quisqualate. nih.gov

Interactive Table: Agonist-Induced Channel Properties in Chick Motoneurons

| Agonist | Mean Channel Open Time (msec) | Relative Efficacy |

| AMPA | 5.9 ± 0.4 | Intermediate |

| Kainate | 2.7 ± 0.1 | Highest |

| Quisqualate | 5.0 ± 0.5 | Intermediate |

| Data from a study on embryonic chick motoneurons. nih.gov |

A prominent feature of this compound's action, particularly at AMPA receptors, is the rapid desensitization of the receptor response. nih.govnih.govjneurosci.org Upon application of this compound, the initial peak current quickly decays to a much smaller, steady-state level. nih.govjneurosci.org This desensitization is concentration-dependent and shows some voltage dependence. nih.gov

In contrast, kainate typically induces currents that show little to no desensitization. nih.govnih.gov Despite this difference, evidence suggests that both quisqualate and kainate can act on the same receptor-channel complex. nih.gov For example, the presence of quisqualate can reduce the maximal response to kainate, possibly by desensitizing a shared receptor population. jneurosci.org The lectin concanavalin (B7782731) A has been shown to selectively reduce the desensitization of quisqualate responses without affecting kainate responses, further highlighting the distinct desensitization dynamics mediated by these agonists. nih.gov Another lectin, wheat germ agglutinin (WGA), also blocks desensitization by increasing the steady-state current, an effect attributed to an increase in the channel's mean burst length rather than a change in its conductance. nih.gov

Kainate Receptor Agonism

Agonistic Activity at Metabotropic Glutamate Receptor (mGluR) Subtypes

This compound is a natural analog of glutamate that demonstrates potent agonist activity at both ionotropic and metabotropic glutamate receptors (mGluRs). drugbank.commedchemexpress.com Its interaction with mGluRs, which are G-protein-coupled receptors (GPCRs), is of particular interest due to their role in modulating synaptic plasticity and neural network activity. drugbank.comwikipedia.org this compound does not show uniform affinity across all mGluR subtypes; it is a potent and well-characterized agonist for Group I mGluRs, while its activity at Group II and Group III receptors is significantly less pronounced. medchemexpress.comwikipedia.org

Group I mGluR Activation (mGluR1, mGluR5)

This compound is a potent agonist for Group I metabotropic glutamate receptors, which include the subtypes mGluR1 and mGluR5. wikipedia.orgtocris.com These receptors are primarily located on postsynaptic neurons and are critically involved in learning, memory, and the regulation of neuronal excitability. wikipedia.orgnih.gov The agonistic action of this compound at these receptors triggers a cascade of intracellular signaling events. wikipedia.orgtocris.com Studies have shown that this compound has a high affinity for mGluR1, with a reported EC₅₀ of 45 nM and a Kᵢ of 10 nM. medchemexpress.com Both mGluR1 and mGluR5 are considered key targets in modulating synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD). nih.gov

The activation of Group I mGluRs by agonists like this compound initiates a signal transduction cascade mediated by G-proteins. drugbank.comwikipedia.org Specifically, mGluR1 and mGluR5 are coupled to the Gq/11 family of G-proteins. nih.govresearchgate.net Upon agonist binding, the receptor undergoes a conformational change that activates the associated G-protein. nih.govyoutube.com This activation leads to the stimulation of the membrane-bound enzyme Phospholipase C (PLC). wikipedia.orgnih.govwikipedia.org

PLC's primary role in this pathway is to hydrolyze the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂). youtube.comwikipedia.org This cleavage results in the generation of two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). wikipedia.orgwikipedia.org These molecules then propagate the signal within the cell, leading to a variety of physiological responses. nih.govyoutube.com This entire process, from receptor activation to the production of second messengers, is a fundamental mechanism by which this compound exerts its effects through Group I mGluRs. wikipedia.orgnih.gov

A direct consequence of the Gq-PLC signaling pathway activated by this compound is the modulation of intracellular calcium (Ca²⁺) concentrations. drugbank.comnih.gov The second messenger inositol 1,4,5-trisphosphate (IP₃), generated by PLC, diffuses through the cytoplasm and binds to IP₃ receptors located on the membrane of the endoplasmic reticulum. youtube.com This binding opens calcium channels, leading to the release of stored Ca²⁺ from these intracellular reserves into the cytoplasm. drugbank.comnih.gov

This mobilization of intracellular calcium results in a transient spike or, in some cases, oscillations in the cytosolic Ca²⁺ concentration. nih.govmdpi.com Such changes in calcium levels are critical signaling events that can activate a host of downstream enzymes and transcription factors, ultimately influencing neuronal excitability and gene expression. wikipedia.orgmdpi.com Studies have demonstrated that this compound can induce these increases in intracellular Ca²⁺ in various neuronal preparations, a hallmark of its agonistic activity at Group I mGluRs. nih.govnih.gov

Group II and III mGluR Activation (e.g., mGluR2, mGluR4)

While this compound is a powerful agonist for Group I mGluRs, its activity extends to Group II (mGluR2, mGluR3) and Group III (mGluR4, mGluR6, mGluR7, mGluR8) subtypes, albeit with significantly lower potency. medchemexpress.comwikipedia.org These receptor groups are generally coupled to Gᵢ/Gₒ proteins, which inhibit adenylyl cyclase, thereby reducing the formation of cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.orgnih.gov They are often found on presynaptic terminals where they act to suppress neurotransmitter release. wikipedia.org Research indicates that this compound can activate mGluR2 and mGluR4, but only at much higher concentrations than required for Group I activation. medchemexpress.com

The pharmacological profile of this compound is defined by its marked selectivity for Group I mGluRs over Group II and Group III subtypes. This selectivity is evident when comparing the effective concentrations required to activate these different receptors. For instance, this compound activates mGluR1 with an EC₅₀ value in the nanomolar range (45 nM). medchemexpress.com In contrast, its potency at the Group II receptor mGluR2 is significantly lower, with a reported EC₅₀ of 108 µM. medchemexpress.com The difference is even more pronounced for the Group III receptor mGluR4, which requires a concentration of 593 µM for half-maximal activation. medchemexpress.com This substantial difference in potency underscores this compound's role as a selective Group I mGluR agonist in most experimental contexts.

Table 1: Comparative Potency of this compound at mGluR Subtypes

| Receptor Subtype | Group | EC₅₀ (µM) | Kᵢ (µM) | Source(s) |

| mGluR1 | Group I | 0.045 | 0.010 | medchemexpress.com |

| mGluR2 | Group II | 108 | 113 | medchemexpress.com |

| mGluR4 | Group III | 593 | 112 | medchemexpress.com |

EC₅₀ (Half maximal effective concentration) and Kᵢ (Inhibitor constant) values indicate the concentration required for a given effect. Lower values signify higher potency.

Interactions with Other Neurotransmitter Systems and Receptors in Experimental Models

In experimental settings, the effects of this compound are understood not only through its direct actions on mGluRs but also in the context of its interactions with other receptor systems. This compound is also a known agonist of ionotropic glutamate receptors, specifically the AMPA and kainate receptors. wikipedia.org This broad-spectrum activity means that in many experimental models, its effects are a composite of both metabotropic and ionotropic receptor activation. wikipedia.org

To isolate its mGluR-mediated actions, researchers often employ experimental models where ionotropic glutamate receptors (like NMDA and AMPA/kainate receptors) and GABA-A receptors are pharmacologically blocked. nih.gov In such studies, this compound has been shown to induce slow inward currents in neocortical pyramidal neurons, an effect mediated by a G-protein-dependent mechanism, confirming a direct postsynaptic excitatory role via mGluRs. nih.gov Furthermore, investigations into the functional relationship between Group I subtypes have revealed complex interactions; for example, the acute activation of mGluR5 has been observed to inhibit mGluR1-mediated currents in dopamine (B1211576) neurons, suggesting a cross-talk mechanism between these closely related receptors. researchgate.net

Cross-Talk with Adenosine Receptors (e.g., A1R) in Neuronal Cultures

The interaction between this compound and adenosine receptors is primarily understood through the cross-talk between the receptors that this compound targets—metabotropic and ionotropic glutamate receptors—and adenosine A1 receptors (A1R). Adenosine, acting through its receptors, is a critical modulator of neuronal excitability and synaptic transmission. mdpi.comnih.gov In many brain regions, A1Rs are co-localized with glutamate receptors on neurons and play a significant role in regulating glutamatergic activity. nih.govresearchgate.net

Research in neuronal cultures and brain slices has established several key points of interaction:

Presynaptic Inhibition: A primary mechanism of cross-talk involves the presynaptic A1 receptors, which act to inhibit the release of glutamate. mdpi.comnih.gov By activating these inhibitory presynaptic A1Rs, adenosine can reduce the amount of neurotransmitter released following an action potential, thereby dampening the postsynaptic response to glutamate receptor agonists like this compound.

Postsynaptic Modulation: Postsynaptically, A1Rs can physically associate with glutamate receptors. Studies have shown that A1Rs form stable protein complexes with AMPA receptors (a primary target of this compound) in cultured hippocampal neurons. nih.gov This physical proximity allows for functional modulation; for instance, prolonged activation of A1Rs can trigger the internalization (endocytosis) of surface AMPA receptors, reducing the neuron's sensitivity to agonists like this compound. nih.gov While A1Rs are primarily inhibitory, A2A receptors have been shown to have a synergistic and excitatory interaction with group I mGluRs (mGluR5), another target of this compound. ub.edunih.gov This interaction, however, has been primarily detailed in non-neuronal cells.

This evidence indicates that while this compound directly stimulates glutamate receptors, its ultimate effect in neuronal cultures can be significantly shaped by the ambient level of adenosine and the activation state of A1 receptors, which provide a powerful layer of neuromodulation.

Modulation of N-methyl-D-aspartate (NMDA) Receptor-Mediated Responses

While this compound is primarily recognized as an agonist for AMPA, kainate, and metabotropic glutamate receptors, a body of evidence demonstrates its ability to modulate N-methyl-D-aspartate (NMDA) receptor-mediated responses. nih.govnih.gov Studies have shown that the neurotoxic effects induced by this compound are not solely mediated by non-NMDA receptors. In experiments using mouse brain slices, neurotoxicity from this compound could be protected against by the application of specific NMDA receptor antagonists such as MK-801 and AP7. nih.gov This protective effect strongly indicates that activation of NMDA receptors is a component of this compound's mechanism of action, particularly in excitotoxic processes. nih.gov

Direct vs. Indirect Modulatory Mechanisms

The mechanism through which this compound modulates NMDA receptors has been a subject of scientific investigation, with evidence supporting both direct and indirect pathways.

Indirect Modulatory Mechanism An alternative hypothesis suggests that the effects of this compound on NMDA receptors are indirect, resulting from contamination of commercially available this compound preparations. nih.govdoc-developpement-durable.org Analysis via high-pressure liquid chromatography (HPLC) of different batches of this compound revealed contamination with glutamate and aspartate, both of which are potent NMDA receptor agonists. nih.govdoc-developpement-durable.org The levels of these contaminants ranged from 0.08% to 0.60% for glutamate-like substances and up to 0.80% for aspartate-like substances. doc-developpement-durable.org Crucially, a very high correlation was found between the amount of this contamination and the preparation's ability to interact with non-quisqualate receptors, presumed to be NMDA receptors. nih.govdoc-developpement-durable.org This suggests that when this compound is used at high concentrations, the contaminating agonists could be present at levels sufficient to activate NMDA receptors, leading to spurious effects. doc-developpement-durable.org

Table 1: Summary of Research Findings on this compound's Interaction with NMDA Receptors

| Mechanism Type | Experimental Finding | Model/System Used | Conclusion | Reference(s) |

|---|---|---|---|---|

| Direct | This compound activates single-channel events (40-50 pS) that are blocked by NMDA antagonists. | Whole-cell and single-channel patch-clamp recordings from cultured hippocampal neurons. | This compound directly gates NMDA receptor channels, acting as a low-potency agonist. | nih.gov |

| Indirect | Neurotoxicity induced by this compound is prevented by NMDA receptor antagonists (MK-801, AP7). | Mouse brain sagittal slices. | Indicates the involvement of NMDA receptors in the toxic effects of this compound. | nih.gov |

| Indirect | Commercial batches of this compound contain glutamate and aspartate contaminants. | High-Pressure Liquid Chromatography (HPLC) analysis. | The purity of this compound preparations is variable. | nih.govdoc-developpement-durable.org |

| Indirect | The ability of this compound batches to bind to non-quisqualate (likely NMDA) receptors correlates with the level of contamination. | Autoradiographic binding assay. | Apparent NMDA receptor activity may be due to contaminants rather than this compound itself. | nih.govdoc-developpement-durable.org |

Receptor Desensitization and Gating Mechanisms

A prominent feature of the neuronal response to this compound, particularly at ionotropic receptors, is rapid desensitization. nih.govjneurosci.org This process, where the receptor's response wanes despite the continued presence of the agonist, is crucial for shaping synaptic responses and preventing excitotoxicity. The gating mechanisms are influenced by the kinetic properties of the receptor, conformational changes induced by agonist and modulator binding, and the ionic environment.

The application of this compound to neurons elicits a peak current that quickly decays to a much smaller, steady-state level. nih.govjneurosci.org This decay in current is a direct measure of receptor desensitization.

Current Decay: In studies on cultured postnatal rat hippocampal neurons, quisqualate-induced currents were found to desensitize by approximately 70%. nih.govjneurosci.org The decay follows a monoexponential time course with a time constant of about 80 milliseconds. nih.govjneurosci.org This rapid desensitization is a hallmark of this compound's action at ionotropic receptors, distinguishing it from agonists like kainate, which induce currents with little to no decay. nih.govjneurosci.org

Concentration Dependence: Both the rate and the extent of desensitization are dependent on the concentration of this compound, reaching their maximum values at saturating concentrations of the agonist. nih.govjneurosci.org The dose-response curves for the activation of the steady-state current and the desensitization of the peak current overlap, suggesting a close relationship between the two processes. nih.govjneurosci.org

| Parameter | Finding | Source |

| Desensitization Percentage | ~70% | nih.govjneurosci.org |

| Decay Time Course | Monoexponential | nih.govjneurosci.org |

| Decay Time Constant | ~80 milliseconds | nih.govjneurosci.org |

| Concentration Effect | Rate and extent of desensitization increase with concentration. | nih.govjneurosci.org |

The gating and desensitization of receptors activated by this compound are significantly influenced by allosteric modulators. These molecules bind to sites on the receptor distinct from the agonist-binding site and can either enhance (positive modulators) or inhibit (negative modulators) receptor function by inducing or stabilizing specific conformational states.

Positive allosteric modulators, such as aniracetam, CX614, and cyclothiazide, primarily act by slowing the deactivation and desensitization of AMPA receptors. nih.gov Crystal structures of the GluR2 ligand-binding domain reveal that these modulators bind within the dimer interface of the receptor. researchgate.net This binding site is strategically located near the "hinge" of the ligand-binding core, which undergoes a significant conformational change upon agonist binding. researchgate.net By binding to this interface, positive modulators are thought to stabilize the "closed-cleft" conformation that the receptor adopts when an agonist is bound, thereby slowing the rate at which the channel deactivates or desensitizes. researchgate.net In contrast, negative allosteric modulators can induce a different conformational state that leads to inhibition. nih.gov

The process of receptor desensitization induced by this compound appears to be an intrinsic property of the receptor-channel complex, rather than a consequence of ion movement or channel blockade. Research has shown that desensitizing currents in response to this compound persist even when major extracellular ions—including calcium (Ca²+), magnesium (Mg²+), sodium (Na+), potassium (K+), and chloride (Cl-)—are removed from the extracellular solution or have their concentrations significantly reduced. nih.govjneurosci.org This finding suggests that the decay of the current is not caused by a simple open-channel block mechanism by these ions. nih.govjneurosci.org The desensitization is therefore attributed to conformational changes within the receptor protein itself that lead to a non-conducting state.

Signal Transduction Cascades Downstream of Receptor Activation

Beyond its direct gating of ion channels, this compound activates metabotropic glutamate receptors, initiating intracellular signal transduction cascades that lead to profound changes in cellular function. wikipedia.orgdrugbank.com These pathways involve the generation of second messengers and the mobilization of intracellular calcium stores.

This compound is a particularly potent agonist for the group I metabotropic glutamate receptors (mGluRs), which are coupled to the phosphoinositide signaling pathway. nih.govnih.gov Activation of these G-protein-coupled receptors stimulates the enzyme phospholipase C (PLC). bohrium.com PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two key second messengers:

Inositol 1,4,5-trisphosphate (IP3): A water-soluble molecule that diffuses into the cytoplasm.

Diacylglycerol (DAG): A lipid molecule that remains in the plasma membrane.

Studies in primary cultures of rat neurocortical cells have established a clear rank order of potency for various excitatory amino acids in stimulating the production of inositol phosphates, with quisqualate being the most potent. nih.gov

| Agonist | Potency Rank |

| Quisqualate | 1 |

| Ibotenate | 2 |

| Glutamate | 3 |

| Kainate | 4 |

| N-methyl-D-aspartate (NMDA) | 4 |

| AMPA | 5 |

Data from studies on rat neurocortical cells. nih.gov

These second messengers activate further downstream signaling. IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium, while DAG activates protein kinase C (PKC). youtube.com

This compound exerts a dual effect on intracellular calcium ([Ca²⁺]i) homeostasis by acting on both ionotropic and metabotropic receptors. nih.gov This results in two distinct types of changes in [Ca²⁺]i observed in hippocampal neurons. nih.gov

Long-Lasting "Plateau" Response: This sustained increase in [Ca²⁺]i is mediated by the activation of ionotropic receptors (e.g., AMPA receptors). nih.gov The binding of this compound causes these channels to open, leading to an influx of Na⁺ ions. This influx causes depolarization of the cell membrane, which in turn activates voltage-sensitive calcium channels, resulting in a prolonged influx of Ca²⁺ from the extracellular space. nih.gov This response is abolished by the removal of extracellular Ca²⁺ or Na⁺. nih.gov

Transient "Spike" or Oscillations: This rapid and temporary increase in [Ca²⁺]i is mediated by the activation of metabotropic receptors and the subsequent phosphoinositide hydrolysis pathway described above. nih.gov The IP3 generated from this cascade binds to receptors on intracellular stores (like the endoplasmic reticulum), triggering the release of stored Ca²⁺ into the cytoplasm. nih.gov This response is independent of extracellular ions and is not blocked by antagonists of ionotropic receptors or voltage-sensitive calcium channels. nih.gov

| Response Type | Mediating Receptor | Primary Mechanism | Dependence on Extracellular Ca²⁺ |

| Plateau | Ionotropic (AMPA) | Influx of Na⁺, depolarization, and opening of voltage-sensitive Ca²⁺ channels. | Yes |

| Spike/Oscillations | Metabotropic (Group I) | IP3-mediated release of Ca²⁺ from intracellular stores. | No |

This dual regulation allows this compound to finely modulate calcium-dependent processes within the neuron, from rapid signaling events to longer-term changes in cellular function.

Biosynthesis, Distribution, and Metabolism of Quisqualic Acid

Natural Occurrence and Isolation in Biological Systems

Quisqualic acid has been identified and isolated from both plant and insect species, indicating its distribution across different biological kingdoms. nih.govmedchemexpress.compnas.orgresearchgate.netfrontiersin.orgresearchgate.netscience.gov

Plant Sources (e.g., Quisqualis indica, Pelargonium x hortorum)

Historically, this compound was first isolated from the seeds and fruits of Quisqualis indica (also known as Rangoon Creeper), a plant native to tropical Asia. nih.govwikipedia.orgmedchemexpress.comresearchgate.netajol.infoprota4u.orgarvojournals.orgimist.ma This plant has been traditionally used for its anthelmintic properties, with this compound being identified as a key active component. wikipedia.orgresearchgate.netprota4u.orgarvojournals.org

More recently, this compound has also been discovered in the flower petals of the zonal geranium (Pelargonium x hortorum). wikipedia.orgpnas.orgresearchgate.netusda.govresearchgate.net Research has demonstrated that the presence of L-quisqualic acid in these flowers is responsible for inducing rigid paralysis in the Japanese beetle (Popillia japonica) upon consumption, highlighting its role as a natural defense mechanism in plants. wikipedia.orgpnas.orgresearchgate.netusda.govresearchgate.net Studies have confirmed that the concentrations of L-quisqualic acid in zonal geranium flower petals are sufficient to cause this observed effect in the Japanese beetle. pnas.orgresearchgate.netusda.gov

Here is a table summarizing the plant sources of this compound:

| Plant Species | Part Isolated From | Reference |

| Quisqualis indica | Seeds, Fruits, Leaves | nih.govwikipedia.orgmedchemexpress.comresearchgate.netajol.infoprota4u.orgarvojournals.orgimist.ma |

| Pelargonium x hortorum | Flower petals | wikipedia.orgpnas.orgresearchgate.netusda.govresearchgate.net |

Presence in Insect Species (e.g., Apis cerana)

This compound has also been reported in Apis cerana, a species of honeybee. nih.govscience.govnih.gov While the specific role and distribution within Apis cerana are areas of ongoing research, its presence in this insect species suggests potential ecological or physiological significance. science.govnih.gov

Putative Biosynthetic Pathways

While the complete biosynthetic pathway of this compound is not extensively detailed in the provided search results, there is mention of enzymatic synthesis. wikipedia.org Specifically, cysteine synthase purified from the leaves of Quisqualis indica var. villosa has been shown to catalyze the formation of L-quisqualic acid. wikipedia.orgresearchgate.net Two isoenzymes of cysteine synthase were identified, one of which catalyzes the formation of L-quisqualic acid from O-acetyl-L-serine and hydrogen sulfide. wikipedia.orgresearchgate.net This suggests that in Quisqualis indica, this compound biosynthesis may involve enzymatic steps related to sulfur-containing amino acid metabolism. asm.orgresearchgate.net

Metabolic Fate and Degradation Pathways

The metabolic fate and degradation of this compound are thought to involve oxidative processes and conjugation mechanisms. wikipedia.orgnih.govwikiwand.com Information on the ADME (absorption, distribution, metabolism, and excretion) process of this compound is noted as sparse, indicating a need for further research to fully understand its metabolism in the body. wikipedia.org

Involvement of Oxidative Metabolism (e.g., Cytochrome P450)

This compound is thought to be metabolized in the liver through oxidative metabolism, with the involvement of cytochrome P450 (P450 or CYP) enzymes. wikipedia.orgwikiwand.comauburn.edunih.gov Studies have indicated that exposure to this compound reveals the involvement of P450 enzymes in its metabolism. wikipedia.orgwikiwand.comauburn.edu Cytochrome P450 enzymes are known to catalyze a wide range of oxidative transformations of both endogenous and exogenous compounds, including N-hydroxylation of amines. nih.gov This suggests a potential role for P450-mediated oxidation in the breakdown of this compound.

Conjugation with Glutathione (B108866) S-transferase

Glutathione S-transferase (GST) enzymes are also implicated in the metabolism of this compound. wikipedia.orgfrontiersin.orgwikiwand.comjneurosci.orgox.ac.ukscispace.comnih.gov GSTs are key enzymes in detoxification pathways, catalyzing the conjugation of reduced glutathione (GSH) to various electrophilic compounds, including xenobiotics and their metabolites. frontiersin.org Research has shown that exposure to this compound involves GSTs. wikipedia.orgwikiwand.com Furthermore, this compound has been used in studies investigating the pharmacological profile of system x_c^-, a cystine/glutamate (B1630785) antiporter, which plays a role in glutathione synthesis. jneurosci.orgnih.govjst.go.jp This suggests a connection between this compound and pathways involving glutathione metabolism.

Here is a table summarizing the metabolic pathways of this compound:

| Metabolic Pathway | Involved Enzymes/Processes | Reference |

| Oxidative Metabolism | Cytochrome P450 enzymes | wikipedia.orgwikiwand.comauburn.edunih.gov |

| Conjugation | Glutathione S-transferase | wikipedia.orgfrontiersin.orgwikiwand.comjneurosci.orgox.ac.ukscispace.comnih.gov |

Putative metabolites of this compound are thought to include NMDA and quinolinic acid. wikipedia.orgwikiwand.com

Proposed Metabolites

The metabolism of this compound is thought to primarily occur in the liver through oxidative processes mediated by cytochrome P450 enzymes and Glutathione S-transferase. wikipedia.orgwikiwand.com Studies involving exposure to this compound have indicated the involvement of these enzymes. wikipedia.orgwikiwand.com Based on predictive tools and existing research, proposed metabolites of this compound include N-methyl-D-aspartate (NMDA) and quinolinic acid. wikipedia.orgwikiwand.com Generally, amino acids undergo transamination or deamination in the liver, converting them into ammonia (B1221849) and keto acids, which are subsequently excreted via the kidneys. wikipedia.org

Distribution in Specific Neural Regions in Animal Models

Studies utilizing animal models have investigated the distribution and effects of this compound within specific neural regions. Given its affinity for various glutamate receptors, this compound is predicted to be present in areas rich in these receptors, such as the hippocampus, basal ganglia, and olfactory regions. wikipedia.org

Direct intracerebral injection of this compound in immature rat brains has demonstrated neurotoxic effects in specific areas. For instance, injection into the striatum of 7-day-old rats resulted in neuronal necrosis and glial infiltration in the basal ganglia and hippocampus, as well as a reduction in the size of the striatum and hippocampus on the injected side. umich.edu The distribution of this damage aligns with the topography of glutamate receptors in these vulnerable regions. nih.govumich.edu Notably, while this compound caused neuronal destruction, it typically resulted in more selective neuronal necrosis compared to NMDA in perinatal rats. nih.govumich.edu

Research in 7-day-old rats suggests that the immature brain's susceptibility to this compound-induced neurotoxicity in the striatum and hippocampus may be linked to a preponderance of the quisqualate receptor subtype at this developmental stage. umich.edu In adult rats, this compound has been reported to be relatively less neurotoxic in the striatum. umich.edu

Studies have also explored the distribution of glutamate receptor subtypes to which this compound binds during development. Specific binding to this compound receptors has been detected in the hippocampus and striatum of rats as early as 1 day of age. ccjm.org In 7-day-old rats, the immature striatum contains a large proportion of this compound-preferring glutamate receptors. umich.edu Furthermore, the globus pallidus in 7-day-old rats exhibits a high density of glutamate receptors, which diminishes over the subsequent two postnatal weeks. umich.edu

The differential distribution and developmental expression of glutamate receptor subtypes likely contribute to the observed regional vulnerability and age-dependent effects of this compound in animal models.

| Proposed this compound Metabolites |

| N-methyl-D-aspartate (NMDA) |

| Quinolinic acid |

| Neural Regions Showing this compound-Induced Effects in Animal Models (Examples) |

| Basal ganglia |

| Hippocampus |

| Striatum |

| Olfactory regions (predicted based on receptor distribution) |

| Overlying neocortex (following striatal injection in perinatal rats) nih.gov |

Synthetic Methodologies and Structure Activity Relationships

Laboratory Synthesis of Quisqualic Acid and Analogues for Research

Laboratory synthesis of this compound and its analogues is essential for providing researchers with controlled access to these compounds. While this compound is found naturally, synthetic routes allow for the production of specific quantities and the creation of novel analogues not found in nature.

One approach to synthesizing this compound involves enzymatic synthesis, where cysteine synthase purified from Quisqualis indica leaves has been utilized. wikipedia.org This method highlights the potential for bio-catalyzed routes in producing the natural compound.

Research into this compound analogues has focused on modifying the core structure, particularly the oxadiazolidinedione ring. Studies have explored replacing this heterocyclic ring with other moieties, such as maleimide, N-methylmaleimide, N-(carboxymethyl)maleimide, succinimides, and imidazolidinedione rings. nih.govacs.org These synthetic efforts aim to investigate how changes in the heterocyclic structure impact the compound's interaction with glutamate (B1630785) receptors and its ability to induce specific effects, such as the "QUIS effect" (sensitization of neurons to depolarization by L-AP4). nih.govacs.orgresearchgate.net

Other synthetic strategies have involved creating linear sulfur-containing analogues of this compound. imist.ma These syntheses have employed key steps such as the opening of α-(N-Boc) amino-β-lactone rings and substitution reactions on γ-iodohomoalanine. imist.ma The structures of these synthesized analogues are typically confirmed using techniques like 1H-NMR and mass spectrometry. imist.ma More recent work has reported improved synthetic methods for this compound analogs containing hydantoin (B18101) and imidazolidinone moieties, utilizing reactions like amide ester cyclization and reductive amination followed by cyclization. osi.lv These diverse synthetic approaches underscore the ongoing efforts to create a library of this compound-related compounds for comprehensive pharmacological and biological evaluation.

Structure-Activity Relationship (SAR) Studies for Glutamate Receptor Interactions

SAR studies are fundamental to understanding how the chemical structure of this compound dictates its binding affinity and efficacy at different glutamate receptor subtypes. These studies involve synthesizing a series of related compounds (analogues) with systematic structural variations and then evaluating their pharmacological activity.

This compound is known to act as an agonist at AMPA, kainate, and group I metabotropic glutamate receptors. wikipedia.orgwikiwand.comcaymanchem.com It is recognized as one of the most potent AMPA receptor agonists. wikipedia.orgwikiwand.com

Identification of Key Molecular Determinants for Receptor Agonism

Molecular docking studies of this compound and other agonists at metabotropic glutamate receptors (mGluRs), specifically mGlu1, mGlu2, and mGlu4 receptor binding sites, have provided insights into the key molecular determinants for agonist activity. acs.orgnih.govacs.org These studies suggest a conserved binding pattern for the glycine (B1666218) moiety (α-amino and α-acidic functions) across different agonists. acs.orgnih.govacs.org

For this compound binding to the mGlu1 receptor, interactions occur with both lobes of the bilobate extracellular domain. acs.org Binding to the first lobe involves hydrogen bonds between the carboxylate and amino groups of this compound and residues such as Ser165, Thr188, and the backbone carbonyl of Ser186. acs.org Binding to the second lobe is stabilized by an ionic interaction between the protonated amino group and the side chain of Asp318, as well as a cation-π interaction with the aromatic ring of Tyr236. acs.org The heterocycle of this compound interacts optimally with residues including Tyr74, Ser186, Gly293, Arg323, and Lys409. acs.org Additionally, van der Waals contacts between the heterocycle atoms (excluding N4) and H6 or H7 of Trp110 contribute to the binding. acs.org These interactions collectively optimize the binding to both lobes, stabilizing the closed conformation of the ligand-binding domain, which is considered a key step in mGluR activation. acs.orgnih.govacs.org

Studies comparing this compound with other glutamate analogues at the crustacean neuromuscular junction have shown this compound to be a very powerful excitant. doi.org

Stereochemistry and its Influence on Receptor Binding and Kinetic Profile

The stereochemistry of this compound plays a significant role in its activity at glutamate receptors. L-Quisqualic acid is the naturally occurring and biologically active enantiomer. caymanchem.comfishersci.bemybiosource.comscbt.com

Comparative studies of L-, D-, and DL-quisqualic acid at glutamatergic synapses, such as the locust nerve-muscle junction, have revealed interesting stereospecificity. nih.gov While synthetic L-quisqualic acid shows potency identical to its natural counterpart, D-quisqualic acid and the racemic mixture (DL-quisqualic acid) exhibited higher activity than might be predicted based on the stereospecificity observed for L- and D-glutamic acid in this system. nih.gov

X-ray crystallography of L-quisqualic acid has shown that the ring junction in its structure is pyramidal. nih.gov This pyramidal configuration is hypothesized to allow L-quisqualic acid to adopt a partially folded conformation, which may be particularly well-recognized by the receptor system, contributing to its high potency. nih.gov In contrast, the hydantoin analogue of this compound, which was found to be inactive in one study, has a planar ring junction. nih.govacs.orgnih.gov The difference in activity between this compound and its inactive hydantoin analogue may be attributed, at least in part, to this difference in the geometry of the ring junction. nih.gov

The unexpected potency of D-quisqualic acid could potentially be explained by a pyramidal configuration that allows for rapid interconversion between active and inactive conformations at the ring junction or the adoption of a trigonal configuration in solution. nih.gov

The stereochemistry of AMPA, another agonist for the receptor subtype named after this compound (AMPA receptor, initially called the quisqualate receptor), also influences its kinetic profile, promoting rapid receptor activation and desensitization. ontosight.aiwikipedia.orgscbt.com This highlights the general importance of stereochemistry in the binding and kinetic properties of ligands interacting with this class of receptors.

Analytical Methodologies for Quisqualic Acid Quantification in Research

High-Performance Liquid Chromatography (HPLC) for Detection and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purity assessment of quisqualic acid. HPLC allows for the separation, identification, and quantification of this compound from other compounds in a sample. doc-developpement-durable.orgnih.govfrontiersin.org

Different HPLC methods have been developed for this compound analysis. One approach involves pre-column derivatization of amino acids, including this compound, with reagents such as o-phthaldialdehyde and ethanethiol, followed by separation on a reversed-phase C18 column and detection using fluorescence or UV absorbance. doc-developpement-durable.orgnih.govfrontiersin.org Gradient elution with mobile phases containing aqueous buffers and organic solvents like methanol (B129727) and acetonitrile (B52724) is commonly employed to achieve optimal separation. doc-developpement-durable.orgnih.gov

HPLC is also used to determine the isomeric purity of this compound, for example, using chiral columns and specific mobile phases. pnas.org

Identification and Quantification of Contaminants in Commercial Preparations

HPLC analysis has revealed the presence of contaminants in commercially available this compound preparations. Studies have shown that different batches of this compound can contain varying amounts of impurities, including glutamate-like and aspartate-like substances. doc-developpement-durable.orgnih.gov These contaminants can co-elute with this compound or appear as separate peaks in chromatograms. doc-developpement-durable.org

Quantification of these contaminants is typically performed by comparing their peak areas to those of known standards of the suspected impurities. doc-developpement-durable.org The levels of glutamate-like contamination have been reported to range from 0.08% to 0.60%, and aspartate-like contamination from undetectable amounts to 0.80% in different batches. doc-developpement-durable.orgnih.gov The presence of these contaminants can significantly impact experimental results, particularly in studies investigating the interaction of this compound with non-quisqualate glutamate (B1630785) receptors, such as NMDA receptors. doc-developpement-durable.orgnih.gov

The following table summarizes representative data on contaminant levels found in different batches of commercial this compound:

| Contaminant Type | Concentration Range (%) |

| Glutamate-like | 0.08 - 0.60 |

| Aspartate-like | Undetectable - 0.80 |

Note: Data compiled from analysis of multiple commercial batches. doc-developpement-durable.orgnih.gov

The amount of combined glutamate- and aspartate-like contamination has been shown to correlate highly with the ability of quisqualate batches to interact with non-quisqualate receptors in binding assays. doc-developpement-durable.orgnih.gov This highlights the importance of assessing the purity of commercial this compound preparations using methods like HPLC to avoid spurious effects in research. doc-developpement-durable.orgnih.gov

Radioligand Binding Assays

Radioligand binding assays are fundamental techniques used to study the interaction of this compound with its target receptors. These assays involve using a radiolabeled form of this compound, such as [³H]L-quisqualic acid, to measure its binding to receptor preparations, typically cell membranes expressing the receptor of interest. znaturforsch.comrevvity.comnih.govnih.govnih.gov

Binding assays can provide valuable information about the affinity (Kd) and the maximum number of binding sites (Bmax) of this compound for specific receptors. znaturforsch.comrevvity.comnih.gov Competition binding experiments, where increasing concentrations of unlabeled ligands compete with the radioligand for binding sites, are used to determine the potency (IC50 or Ki) of various compounds in displacing this compound binding. znaturforsch.comnih.govnih.gov

Assay conditions, including buffer composition, temperature, and incubation time, are carefully controlled to optimize specific binding and minimize non-specific binding. znaturforsch.comrevvity.com Filtration is a common method used to separate bound radioligand from free radioligand. revvity.com

Characterization of this compound Binding to Recombinant Receptors

Radioligand binding assays are particularly useful for characterizing the binding properties of this compound to recombinant glutamate receptors expressed in heterologous systems, such as baculovirus-infected Sf9 insect cells or CHO cells. znaturforsch.comnih.govnih.gov This allows for the study of specific receptor subtypes in isolation, free from the complexity of native tissue preparations. znaturforsch.comnih.gov

Studies using recombinant receptors have characterized the binding of [³H]L-quisqualic acid to metabotropic glutamate receptors (mGluRs), including mGluR1a and mGluR5a, as well as ionotropic AMPA receptors. znaturforsch.comnih.govnih.gov For instance, studies have reported Kd values for [³H]L-quisqualic acid binding to human mGluR1a and rat mGluR1a and mGluR5a. znaturforsch.comnih.govnih.gov

The following table presents representative binding data for [³H]L-quisqualic acid to recombinant receptors:

| Receptor Type | Species | Kd (nM) | Reference |

| mGluR1a | Human | 91 | znaturforsch.comnih.gov |

| mGluR1a | Rat | 27 | nih.gov |

| mGluR5a | Rat | 81 | nih.gov |

| Human Glutamate mGlu5A Receptor | Human | 19 | revvity.com |

Note: Kd values represent apparent dissociation constants.

These studies also evaluate the ability of known ligands to displace [³H]L-quisqualic acid binding, providing insights into the pharmacological profile of the recombinant receptors. znaturforsch.comnih.govnih.gov

Electrophysiological Techniques for Functional Analysis

Electrophysiological techniques are indispensable for studying the functional effects of this compound on neuronal activity and receptor function. These methods allow researchers to measure changes in membrane potential or ion currents induced by this compound binding to its receptors. cncb.ac.cnnih.govucl.ac.ukjneurosci.orgresearchgate.net

Techniques such as patch-clamp recording (including whole-cell, inside-out, and outside-out configurations) and two-electrode voltage clamp in systems like Xenopus oocytes are used to assess the activation and desensitization properties of ionotropic glutamate receptors (AMPA and kainate receptors) in response to this compound. nih.govucl.ac.ukjneurosci.org Intracellular recordings can also be used to study the effects of this compound on membrane potential in neurons. jneurosci.org

Electrophysiological studies have shown that this compound can induce membrane depolarization and elicit inward currents by activating ionotropic glutamate receptors. nih.govjneurosci.org The characteristics of these responses, such as amplitude, kinetics, and sensitivity to antagonists, can be analyzed to differentiate the contribution of different receptor subtypes. nih.govjneurosci.org For example, studies in rat retinal ganglion cells have shown that quisqualate-induced responses can be divided into pharmacologically distinct classes. nih.gov

Furthermore, electrophysiology is used to investigate the effects of this compound on metabotropic glutamate receptors, which are coupled to intracellular signaling pathways rather than ion channels. researchgate.netphysiology.org Activation of mGluRs by this compound can modulate synaptic transmission and neuronal excitability through various mechanisms, including changes in ion channel activity and intracellular calcium levels. researchgate.netphysiology.org Studies using electrophysiology combined with calcium imaging have demonstrated that this compound can cause concentration-dependent increases in intracellular calcium in neurons, mediated in part by group I mGluRs. researchgate.netphysiology.org

Immunocytochemistry and Histological Techniques for In Vivo Studies

Immunocytochemistry and histological techniques are valuable tools for investigating the distribution, internalization, and effects of this compound in vivo, particularly in tissue sections. nih.govacs.orgabcam.comabcam.comumich.edunih.govfrontiersin.orgjkns.or.kr

Immunocytochemistry utilizes antibodies that specifically bind to this compound or proteins associated with its action (e.g., receptor subunits) to visualize their localization in tissues. nih.govabcam.comabcam.comumich.edu This technique can be used to study the cellular and subcellular distribution of this compound binding sites or to track the internalization of this compound into specific cell populations. nih.gov For example, immunocytochemical studies in the rat hippocampus have shown that this compound is selectively internalized into a subset of hippocampal neurons, appearing in axons, dendrites, and perikarya depending on the exposure time. nih.govacs.org These this compound-immunoreactive cells in the hippocampus have been observed to have a distribution and morphology similar to GABAergic interneurons. nih.gov

Histological techniques, such as staining with hematoxylin (B73222) and eosin (B541160) or Nissl staining, are used to examine the structural integrity of tissues and assess neuronal damage or loss induced by this compound, which is known for its excitotoxic properties. nih.govfrontiersin.orgjkns.or.kr Intraspinal injection of this compound is used to create excitotoxic spinal cord injury models, and subsequent histological analysis can reveal characteristic pathological changes, including neuronal degeneration, inflammation, and cavitation. nih.govfrontiersin.orgjkns.or.kr Immunohistochemistry, a related technique, can be used in conjunction with histology to visualize specific cellular markers, such as glial fibrillary acidic protein (GFAP) to assess glial activation, or markers for specific neuronal populations. nih.govfrontiersin.orgjkns.or.kr These techniques provide crucial anatomical and pathological information related to the in vivo effects of this compound.

Role of Quisqualic Acid As an Experimental Research Tool

Application in the Study of Glutamate (B1630785) Receptor Biology and Function

Quisqualic acid is widely used to investigate the biology and function of glutamate receptors. Its action as a potent agonist, particularly at AMPA receptors, allows for the study of receptor activation and subsequent ion flow. wikipedia.orgwikiwand.comscbt.com Research has shown that this compound influences synaptic transmission and plasticity, and its ability to modulate intracellular calcium levels highlights its role in excitatory neurotransmission and neuronal signaling pathways. scbt.com Studies utilizing this compound have contributed to understanding neural network dynamics, learning and memory processes, and neurodevelopmental mechanisms. scbt.com Furthermore, it is employed in electrophysiological studies to investigate ion channel properties and neurotransmitter release. scbt.com this compound can also be used to differentiate between mGluR-1 and mGluR-4 receptors. fishersci.be

Use as a Lesioning Agent in Animal Models for Neurological Research

Due to its excitotoxic properties, this compound is utilized in neuroscience to selectively destroy neurons in the brain or spinal cord, serving as a lesioning agent in animal models for neurological research. wikipedia.orgwikiwand.com This excitotoxicity is a result of excessive activation of glutamate receptors, leading to neuronal damage and loss. wikipedia.org

Development of Excitotoxic Models of Spinal Cord Injury in Rodents

Intraspinal injections of this compound are used to create excitotoxic models of spinal cord injury (SCI) in rodents. psu.edumdpi.comnih.gov This approach aims to simulate the elevated levels of excitatory amino acids that occur following traumatic SCI. mdpi.comnih.gov The resulting neuronal damage and cavitation closely resemble the pathology observed in clinical spinal cord injuries and post-traumatic syringomyelia. wikipedia.orgnih.govfrontiersin.orgumich.edu Different injection parameters of this compound, such as volume and depth, can produce graded patterns of neuronal loss in specific regions of the spinal gray matter, allowing for the correlation of tissue damage with behavioral changes. mdpi.comnih.gov This model is valuable for studying the mechanisms of injury and evaluating potential treatments. wikipedia.orgpsu.edumdpi.comjkns.or.kr

Investigation of Neuronal Damage in Specific Brain Regions (e.g., Hippocampus, Striatum)

This compound is also used to investigate neuronal damage in specific brain regions like the hippocampus and striatum, particularly in immature animals. ccjm.orgumich.edunih.gov Studies involving direct injection of this compound into the striatum of young rats have demonstrated neuronal necrosis and glial infiltration, as well as a reduction in the size of the striatum and hippocampus. umich.edunih.gov This provides a method for creating neuronal lesions in the developing brain and suggests that excessive release of endogenous glutamate or similar substances could contribute to neuronal destruction in the immature brain, potentially playing a role in brain damage from perinatal asphyxia. umich.edu The susceptibility of these regions to this compound-induced toxicity in immature brains may be linked to the prevalence of 'quisqualate-preferring' glutamate receptors at that developmental stage. umich.edu

Analysis of Receptor Subtype Prevalence in Developing Brain

Research using this compound has contributed to the analysis of glutamate receptor subtype prevalence during brain development. Studies have shown that the immature striatum contains a large proportion of quisqualate-preferring glutamate receptors. umich.edu Furthermore, binding studies using this compound have indicated that specific binding to this compound receptors can be detected in the hippocampus and striatum at early postnatal ages, with the adult pattern of binding emerging over time. ccjm.org This suggests age-related differences in the expression and distribution of glutamate receptor subtypes. ccjm.orgnih.gov

Probing Synaptic Transmission and Plasticity Mechanisms

This compound is a tool for probing mechanisms of synaptic transmission and plasticity. wikipedia.orgscbt.comfishersci.bepsu.edunih.gov As a glutamate receptor agonist, it influences the strength and efficacy of synaptic connections. scbt.comphysiology.organnualreviews.org Studies have shown that this compound can induce long-term depression (LTD) in cerebellar synapses, highlighting a selective dependency of this form of synaptic plasticity on quisqualate-selective glutamate receptors. nih.gov Its ability to activate metabotropic glutamate receptors also plays a role in modulating synaptic function. wikipedia.orgfishersci.be

Investigation of Neurotransmitter Release and Receptor Dynamics

The compound is used in the investigation of neurotransmitter release and receptor dynamics. wikipedia.orgfishersci.be Research has shown that activation of presynaptic group I metabotropic glutamate receptors by agonists like (S)-homothis compound can lead to an increase in intracellular calcium and enhance the spontaneous and evoked release of glutamate. physiology.orgnih.govresearchgate.net This demonstrates the importance of synaptic activation of these receptors in modulating neurotransmitter release and contributing to short-term plasticity and synaptic transmission. physiology.orgnih.govresearchgate.net Electrophysiological studies utilizing glutamate receptor activators, including this compound, facilitate the investigation of neurotransmitter release. scbt.com

Assessment of Neuroprotective Strategies in In Vitro and Animal Models

This compound's ability to induce excitotoxicity, a process where excessive stimulation by excitatory amino acids leads to neuronal damage or death, has made it a key tool in developing in vitro and animal models for studying neurodegenerative conditions and evaluating potential neuroprotective strategies. wikipedia.orgagscientific.com By mimicking the pathological increase in excitatory amino acid levels observed in conditions like spinal cord injury (SCI), this compound injections can induce selective neuronal loss in specific brain or spinal cord regions. wikiwand.commdpi.com

In in vitro studies using cultured neurons, this compound can be used to trigger excitotoxic cascades, allowing researchers to test the efficacy of compounds aimed at preventing this damage. For instance, studies have investigated how potential neuroprotective agents influence intracellular calcium levels in neurons stimulated by agonists like NMDA or this compound. ahajournals.org

In animal models, intracerebroventricular administration of this compound has been shown to cause behavioral episodes, such as akinesia and convulsions, and significant damage to specific neuronal populations, particularly in the hippocampus. nih.gov This selective vulnerability of certain neurons to quisqualate-induced excitotoxicity allows for targeted studies of neuroprotective interventions. For example, prior administration of certain compounds has been shown to attenuate quisqualate-induced behaviors and prevent neuronal destruction in vulnerable hippocampal areas in rat models. nih.gov

Furthermore, intraspinal injections of this compound have been employed to create models of SCI, where different injection parameters can lead to varying patterns of neuronal loss in the spinal cord grey matter. mdpi.com This controlled induction of damage allows researchers to correlate specific areas of tissue injury with observed behavioral deficits and assess the effectiveness of therapeutic strategies aimed at mitigating secondary damage and promoting recovery. mdpi.com

Research has also explored the developmental neurotoxic profile of this compound compared to other excitatory amino acid receptor agonists like NMDA and kainic acid in immature animal brains. Studies in developing rats have shown age-dependent differences in the neurotoxic potency of these compounds and their behavioral and electroencephalographic effects. ccjm.org

Application in Insect Neurobiology Research

This compound is a significant tool in insect neurobiology research, largely due to its potent effects on the insect nervous system, particularly at the neuromuscular junction. It is known to mimic the action of L-glutamic acid, the primary excitatory neurotransmitter at the insect neuromuscular junction. wikipedia.orgpnas.orgagscientific.com

Studies have demonstrated that this compound is an exceptionally potent agonist of excitatory amino acid receptors in insects. Its depolarizing action on the neuromuscular junction of species like crayfish has been estimated to be significantly more powerful than that of L-glutamic acid. pnas.org It has also shown potent agonist activity in the neuromuscular junction of mealworms and the motoneurons of cockroaches and desert locusts. pnas.org

The presence of this compound in the flower petals of the zonal geranium and its observed effect of causing rigid paralysis in insects like the Japanese beetle highlights its role as a natural defense mechanism in plants. wikipedia.orgresearchgate.netresearchgate.netnih.gov This natural occurrence and its potent insecticidal properties make it a subject of interest for the potential development of botanically-based insect management strategies. researchgate.net

Research characterizing the responses of insect muscle fibers to various glutamate receptor agonists, including this compound, has shown that quisqualate can cause significant depolarization of muscle fibers and diminish excitatory postsynaptic potential (EPSP) amplitudes. uky.edu

The mechanism by which this compound acts as a paralytic agent in insects is primarily attributed to its function as a potent agonist of insect glutamate receptors, particularly those at the neuromuscular junction. pnas.orgresearchgate.net By mimicking L-glutamic acid, this compound causes excessive excitation of muscle tissue. researchgate.net

This overexcitation leads to sustained depolarization of the muscle membrane, preventing the normal cycle of muscle contraction and relaxation. The continuous stimulation results in a state of rigid paralysis. wikipedia.orgresearchgate.net While paralysis induced by consuming this compound-containing plants like zonal geranium is often reversible under laboratory conditions, the sustained overexcitation can potentially lead to neuronal degradation and cell death with prolonged exposure. pnas.org

Future Directions and Emerging Research Avenues

Exploration of Novel Receptor Subtype Interactions

While quisqualic acid is known to interact with multiple glutamate (B1630785) receptor subtypes, the full spectrum of its binding profile and functional consequences on less-characterized or newly identified receptor variants remains an active area of investigation. Studies have indicated that this compound does not show selectivity for a single specific receptor subtype, demonstrating high affinity for AMPA, kainate, and metabotropic receptors. wikipedia.org Research into quisqualate analogues continues to be an interesting tool for investigating ligand/receptor interactions of the quisqualate receptor. londonmet.ac.uk Future studies may focus on identifying and characterizing novel binding sites or allosteric modulation effects of this compound and its analogues on specific receptor subtypes, potentially revealing new avenues for therapeutic targeting. scilit.comnih.gov For instance, research using tritiated L-quisqualic acid has been employed to analyze radioligand binding to recombinant metabotropic glutamate receptor 1a (mGluR1a), suggesting a system for exploring interactions with glutamate receptors. nih.gov

Further Elucidation of Intracellular Signaling Networks

This compound's activation of glutamate receptors triggers downstream intracellular signaling cascades, including the modulation of intracellular calcium levels. wikipedia.orgscbt.com Further research is needed to fully elucidate the complex signaling networks activated by this compound through different receptor subtypes and in various cell types. This includes detailed investigations into the specific protein effectors, such as kinases and phosphatases, and their roles in mediating the cellular responses to this compound. wikipedia.org Understanding these intricate pathways could provide insights into the mechanisms underlying synaptic plasticity, excitotoxicity, and other physiological and pathological processes influenced by this compound. Studies using techniques like calcium imaging have shown that this compound can cause a concentration-dependent increase in intracellular calcium. researchgate.net

Development of Advanced Analytical Techniques for Endogenous this compound Detection

Accurate and sensitive detection of endogenous this compound levels in biological samples is crucial for understanding its physiological roles. While methods like HPLC have been used for this compound determination, challenges exist regarding sensitivity and the presence of contaminants in commercially available preparations. doc-developpement-durable.orgfrontiersin.orgnih.gov Future research aims to develop more advanced analytical techniques with improved specificity, sensitivity, and throughput for the reliable detection and quantification of endogenous this compound in complex biological matrices. This could involve the development of novel chromatographic methods, mass spectrometry-based approaches, or biosensors. Research has explored using UHILIC-MS/MS and HPLC with pre-column derivatization for determining this compound in Quisqualis fructus. frontiersin.orgnih.gov Validating analytical methods for this compound standardization in extracts is also an ongoing effort. researchgate.net

Investigation of this compound's Role in Specific Physiological Processes Beyond Neurotransmission

Beyond its well-established role in neurotransmission, emerging research suggests potential involvement of this compound in other physiological processes. For example, studies have explored its presence in plants and its effects on insects. wikipedia.org Further investigation is needed to explore these broader roles, which could include areas such as plant defense mechanisms, insect physiology, or even potential roles in mammalian systems outside of synaptic communication. Research has shown this compound is present in the flower petals of zonal geranium and is responsible for causing rigid paralysis of the Japanese beetle. wikipedia.org

Biotechnological Applications Based on Its Biological Activity

The unique biological activity of this compound, particularly its potent agonist effects on glutamate receptors, suggests potential for biotechnological applications. This could include the development of novel research tools, the design of biosensors, or even potential applications in pest control based on its effects on insect neuromuscular junctions. wikipedia.org Further research is required to explore and harness these potential applications, which would involve optimizing production methods and evaluating efficacy and safety in specific contexts. The ability of synthetic L-quisqualic acid to exhibit identical potency to its natural counterpart highlights the potential for controlled production for research and potential applications. researchgate.net

Q & A

Basic Research Questions

Q. How is quisqualic acid identified and characterized in experimental settings?

- Methodological Answer : Identification typically involves high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to confirm molecular structure and purity. Nuclear magnetic resonance (NMR) spectroscopy is used for stereochemical analysis. Purity thresholds (e.g., ≥95%) must be validated using standardized protocols to ensure reproducibility .

- Safety Consideration : Handling requires nitrile gloves, lab coats, and fume hoods to minimize exposure. Contaminated materials must be disposed of per hazardous waste regulations .

Q. What are the primary experimental models for studying this compound’s neuropharmacological effects?

- Experimental Design : In vitro models include hippocampal slice preparations or cultured neurons to assess glutamate receptor (e.g., AMPA/kainate) activation. In vivo rodent models are used to evaluate excitotoxicity or synaptic plasticity. Dose-response curves should account for species-specific receptor affinities .

- Data Validation : Use negative controls (e.g., competitive antagonists like CNQX) to confirm receptor specificity. Replicate experiments across at least three independent trials to address biological variability .

Q. How do researchers mitigate batch-to-batch variability in this compound samples?

- Protocol : Source reagents from certified suppliers (e.g., Sigma-Aldrich) and document lot numbers. Pre-experiment validation via HPLC ensures consistency. For longitudinal studies, aliquot and store samples at -80°C to prevent degradation .

Advanced Research Questions

Q. What mechanisms underlie this compound’s dual agonism at ionotropic and metabotropic glutamate receptors?

- Methodological Approach : Employ electrophysiological recordings (patch-clamp) in transfected HEK cells expressing recombinant receptors. Compare current kinetics (e.g., desensitization rates) between this compound and selective agonists (e.g., glutamate for mGluRs). Computational docking studies can predict binding site interactions .

- Contradiction Resolution : Discrepancies in receptor affinity data may arise from differential expression systems (e.g., Xenopus oocytes vs. mammalian cells). Normalize results to endogenous receptor density using Western blotting .

Q. How can conflicting findings on this compound’s neuroprotective vs. neurotoxic effects be reconciled?

- Data Analysis Framework : Apply meta-analysis tools (e.g., RevMan) to aggregate results across studies. Stratify by variables such as concentration (low vs. high doses), exposure duration, and model systems. Confounding factors like oxidative stress markers (e.g., ROS levels) should be quantified to contextualize outcomes .

- Hypothesis Testing : Design experiments to isolate variables—e.g., use knockout models (e.g., mGluR1-deficient mice) to test receptor-specific contributions .

Q. What novel synthesis routes improve this compound’s yield for large-scale experimental use?

- Synthetic Chemistry Protocol : Optimize Strecker amino acid synthesis by substituting cyanide with safer catalysts (e.g., Zn-Cu). Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization. Yield improvements (>70%) are achievable under inert atmospheres (N₂ or Ar) .

Methodological Best Practices

Q. How should researchers address this compound’s instability in aqueous solutions?

- Solution : Prepare fresh solutions in pH-buffered saline (PBS, pH 7.4) and avoid freeze-thaw cycles. Stability assays (UV-Vis spectroscopy at 260 nm) can quantify degradation over time. For long-term storage, lyophilize aliquots and reconstitute before use .

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products